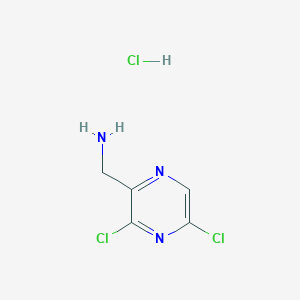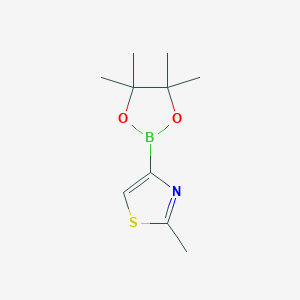![molecular formula C17H13ClN2O2 B6169043 N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide CAS No. 2416229-56-4](/img/no-structure.png)
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide (NCB) is a small molecule that has been extensively studied for its potential applications in scientific research. NCB has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. NCB has also been investigated for its potential as an anti-cancer agent. NCB has been used in a number of different research applications, including in vitro and in vivo studies, and has been found to be a promising tool for further research.
作用机制
The mechanism of action of N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is not fully understood. However, it is thought to act as an inhibitor of protein kinases, which are enzymes that regulate the activity of proteins in the cell. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is believed to bind to the active sites of these enzymes, preventing them from catalyzing their reactions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also thought to bind to other proteins in the cell, including transcription factors, which are proteins that regulate the expression of genes.
Biochemical and Physiological Effects
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been found to inhibit the activity of certain enzymes, including protein kinases, which are involved in the regulation of cell growth and differentiation. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been found to reduce the expression of certain genes, including those involved in the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also non-toxic and has been found to be safe for use in in vitro and in vivo studies. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide is also relatively stable and does not degrade easily. However, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide also has limited solubility in organic solvents, which can limit its use in certain experiments.
未来方向
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has many potential future applications in scientific research. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on cell metabolism and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could also be used to study the effects of various drugs on cell motility and migration. Additionally, N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide could be used to study the effects of various drugs on gene expression and to investigate the mechanism of action of various drugs.
合成方法
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 3-chloro-1,1'-biphenyl-4-carbaldehyde with 2-cyano-3-oxobutanamide in the presence of a base such as sodium hydroxide. The second step involves the deprotection of the carbaldehyde group using a strong acid such as hydrochloric acid.
科学研究应用
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on cell growth, cell differentiation, and gene expression. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has also been used to study the effects of various hormones on cell proliferation and apoptosis. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various environmental toxins on cell viability and to investigate the mechanism of action of various drugs. N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide has been used to study the effects of various drugs on cell motility and migration.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide involves the reaction of 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, followed by the addition of ammonia and subsequent dehydration to form the final product.", "Starting Materials": ["3-chloro-[1,1'-biphenyl]-4-carboxylic acid", "ethyl cyanoacetate", "coupling agent", "ammonia"], "Reaction": ["Step 1: React 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with ethyl cyanoacetate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding ethyl ester intermediate.", "Step 2: Add ammonia to the reaction mixture and heat to promote the formation of the corresponding amide intermediate.", "Step 3: Dehydrate the amide intermediate to form N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide." ] } | |
CAS 编号 |
2416229-56-4 |
产品名称 |
N-{3-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-oxobutanamide |
分子式 |
C17H13ClN2O2 |
分子量 |
312.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




